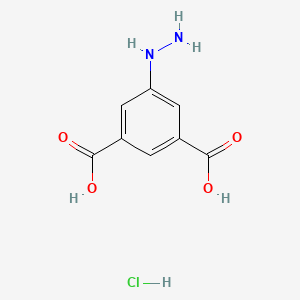

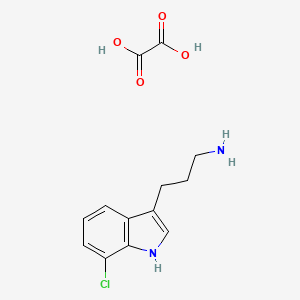

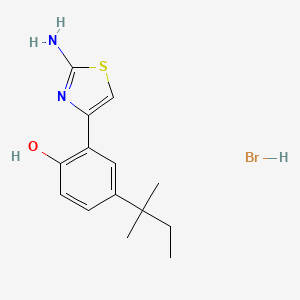

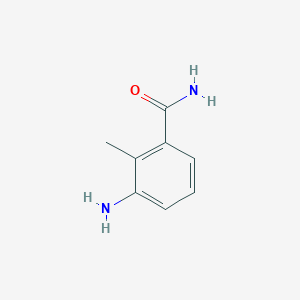

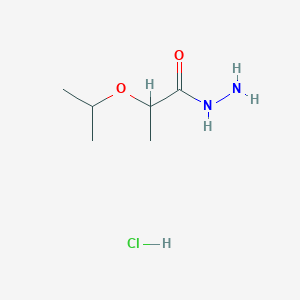

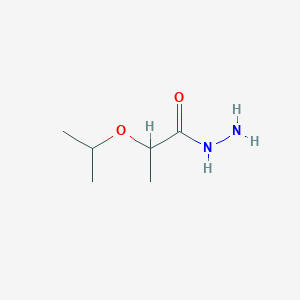

![molecular formula C14H20N2O4 B1284451 (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-94-8](/img/structure/B1284451.png)

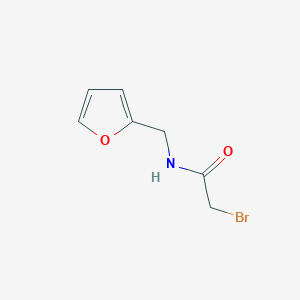

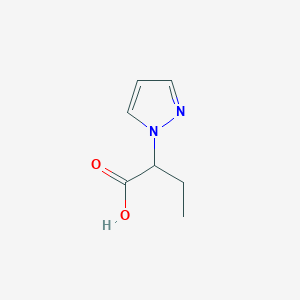

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester (ACETB) is an organic compound that has been studied extensively in recent years. It is a derivative of carbamic acid and contains an amine group, a benzene ring, and a dioxole ring. ACETB has a variety of applications, from pharmaceuticals to materials science.

Applications De Recherche Scientifique

Biodegradation in Soil and Groundwater:

- The compound, related to ethers like ethyl tert-butyl ether (ETBE), undergoes biodegradation involving complex pathways and microbial interactions. Microorganisms in soil and groundwater can degrade ETBE aerobically, producing intermediates like acetaldehyde and tert-butyl alcohol (TBA), among others. These processes are influenced by the presence of co-contaminants and the specific microbial communities present in the environment. This knowledge can inform the bioremediation strategies for similar compounds (Thornton et al., 2020).

Environmental Occurrence and Fate:

- Studies on related compounds, such as synthetic phenolic antioxidants (SPAs), have shown their widespread occurrence in various environmental matrices, including indoor dust and outdoor air particulates. The findings on SPAs' occurrence, human exposure, and toxicity provide insights into the potential environmental behavior and human health implications of similar synthetic compounds (Liu & Mabury, 2020).

- Research on parabens, which are structurally similar to the compound of interest as esters, has highlighted their ubiquity in aquatic environments. The knowledge of parabens' occurrence, fate, and behavior in water systems can offer a comparative perspective for understanding the environmental dynamics of similar ester compounds (Haman et al., 2015).

Biodegradation of Fuel Additives:

- Compounds like methyl tert-butyl ether (MTBE) and their degradation intermediates, such as tert-butyl alcohol (TBA), have been studied extensively for their environmental fate. The microbial degradation of such compounds in the subsurface, influenced by various redox conditions, provides a framework to understand the environmental impact and degradation mechanisms of similar fuel oxygenates (Schmidt et al., 2004).

Analysis and Mitigation in Food and Beverages:

- Ethyl carbamate, structurally related to the compound , is found in fermented foods and beverages. Understanding its formation mechanisms, analysis methods, and prevention techniques in food can shed light on handling similar compounds in various industries (Weber & Sharypov, 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines .

Mode of Action

It’s synthesized via a pd-catalyzed c-n cross-coupling . This suggests that it might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Compounds with similar structures have been reported to have anticancer activity against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

Propriétés

IUPAC Name |

tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-7-10(15)9-4-5-11-12(6-9)19-8-18-11/h4-6,10H,7-8,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSZUBZMVYTJJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587581 |

Source

|

| Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912762-94-8 |

Source

|

| Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.